molecular formula C8H7N3O2 B585796 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid CAS No. 1155847-27-0

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid

Cat. No.: B585796
CAS No.: 1155847-27-0
M. Wt: 177.163
InChI Key: WHAQWKNPWBROHF-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid typically involves the condensation of pyrazole derivatives with activated carbonyl compounds. One common method includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, which yields the desired pyrazolopyridine derivatives . Another approach involves the use of phosphorus oxychloride as a reagent to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid exerts its effects involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling pathways, leading to reduced cell growth and proliferation .

Comparison with Similar Compounds

1H-Pyrazolo[3,4-b]pyridine-3-acetic Acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-6-5-2-1-3-9-8(5)11-10-6/h1-3H,4H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAQWKNPWBROHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693456
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155847-27-0
Record name (2H-Pyrazolo[3,4-b]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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